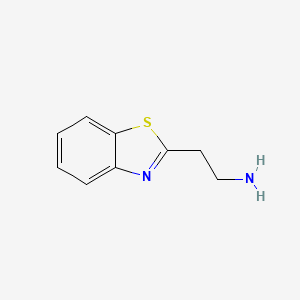

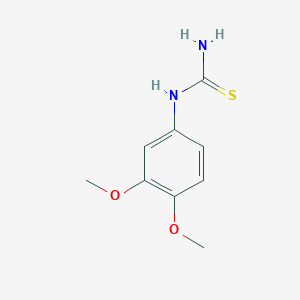

2-(1,3-ベンゾチアゾール-2-イル)エタンアミン

説明

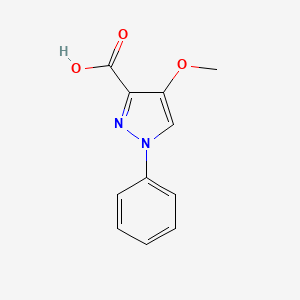

2-(1,3-Benzothiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗けいれん薬としての用途

2-(1,3-ベンゾチアゾール-2-イル)エタンアミンは、その潜在的な抗けいれん薬としての特性について研究されています。 研究者らは、この化合物の誘導体を合成し、6 Hz運動失調発作試験などの試験を用いて抗けいれん活性を評価しました 。これらの研究は、特に現在の抗てんかん薬に抵抗性のある患者に対する、てんかんの新しい治療法を開発することを目的としています。

抗結核薬としての用途

結核との闘いにおいて、2-(1,3-ベンゾチアゾール-2-イル)エタンアミンに関連するものを含む、ベンゾチアゾール誘導体は有望な結果を示しています。 最近の合成開発により、標準的な参照薬と比較して、M. tuberculosisに対するより高い阻害活性を示す化合物が得られています 。この研究は、新しい抗結核薬を開発するために不可欠です。

生化学的研究

この化合物は、その生化学的特性により、プロテオミクス研究で使用されています。 これは、生化学および分子生物学における私たちの知識を深めるために不可欠な、タンパク質の機能と相互作用を理解するための生化学ツールとして役立ちます .

薬理学的研究

2-(1,3-ベンゾチアゾール-2-イル)エタンアミン構造の一部であるベンゾチアゾール核は、創薬において重要です。 抗菌、抗炎症、抗菌、抗腫瘍、抗癌、抗真菌など、さまざまな生物学的活性を示します 。これは、薬理学的研究のための貴重な足場となります。

農業における用途

検索結果には、2-(1,3-ベンゾチアゾール-2-イル)エタンアミンが農業で直接的に使用されているという具体的な記述はありませんが、ベンゾチアゾールは植物成長調節剤や酵素阻害剤として使用されていることが知られています 。これらの用途は、作物の収量を向上させ、植物を病気から守るために重要です。

材料科学

材料科学では、ベンゾチアゾール誘導体は、新規材料の合成に使用されています。 これらは触媒として機能し、新しい合成戦略の開発に役立ちます 。この研究により、独自の特性を持つ革新的な材料を作り出すことができます。

環境科学

検索結果には、2-(1,3-ベンゾチアゾール-2-イル)エタンアミンが環境科学でどのような役割を果たしているかは明記されていません。 しかし、ベンゾチアゾールは、加硫促進剤や酸化防止剤など、さまざまな環境用途に関係しています 。これらの用途は、環境に優しい材料やプロセス開発に貢献しています。

作用機序

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research, it may be involved in protein-related pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,3-Benzothiazol-2-yl)ethanamine are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a solid at room temperature, with a predicted melting point of 111.40° C and a predicted boiling point of 306.7° C at 760 mmHg . These properties may influence its pharmacokinetic behavior.

Result of Action

As a biochemical used in proteomics research, it may have effects at the protein level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 2-(1,3-Benzothiazol-2-yl)ethanamine, it is recommended to store the compound at room temperature . .

生化学分析

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of 2-(1,3-Benzothiazol-2-yl)ethanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(1,3-Benzothiazol-2-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzothiazol-2-yl)ethanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with cytotoxicity and apoptosis in certain cell types . Threshold effects are also observed, where a minimum concentration is required to elicit a significant biological response.

Metabolic Pathways

2-(1,3-Benzothiazol-2-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

Within cells and tissues, 2-(1,3-Benzothiazol-2-yl)ethanamine is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 2-(1,3-Benzothiazol-2-yl)ethanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRQIYNHRBUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407128 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82928-10-7 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)